

# reference standards for 2-Chloro-1,3-thiazole-5-carbaldehyde impurities

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## Compound of Interest

Compound Name: 2-Chloro-1,3-thiazole-5-carbaldehyde oxime

CAS No.: 303987-38-4

Cat. No.: B2513632

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Title: Comprehensive Comparison Guide: Reference Standards for 2-Chloro-1,3-thiazole-5-carbaldehyde Impurities

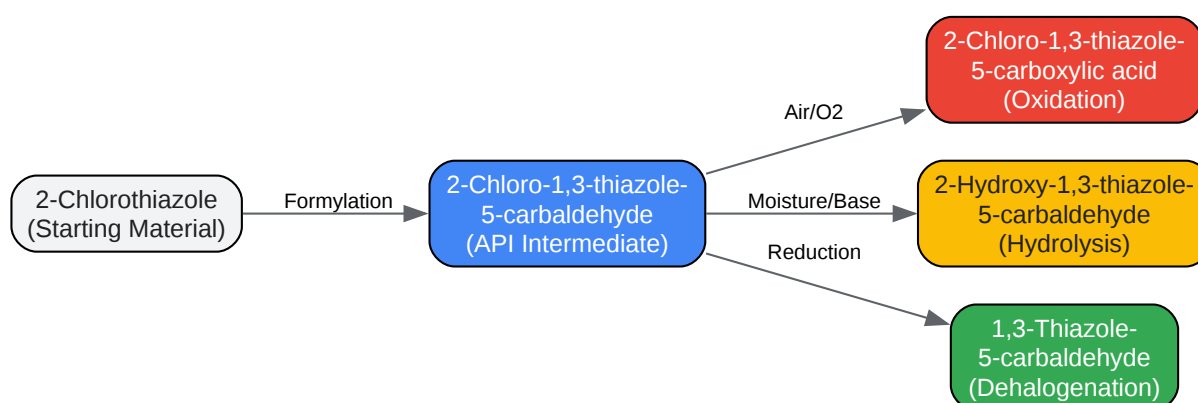
Introduction 2-Chloro-1,3-thiazole-5-carbaldehyde (CAS 95453-58-0) is a highly reactive, electrophilic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates and agrochemicals, including mesoionic pesticides[1][2]. Because of its dual reactive sites—the labile 2-chloro group and the oxidizable 5-carbaldehyde group—the compound is highly susceptible to degradation and side reactions during synthesis and storage[3].

Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any impurity in a new drug substance exceeding the qualification threshold (typically 0.05% to 0.15%, depending on the maximum daily dose) must be structurally identified and toxicologically qualified[4]. Accurate quantification of these impurities requires high-purity, meticulously characterized reference standards.

## Section 1: Causality of Impurity Formation

Understanding the chemical mechanisms behind impurity formation is critical for predicting degradation pathways and selecting appropriate reference standards.

- 2-Chlorothiazole (Starting Material): Formylation of 2-chlorothiazole using n-butyllithium and ethyl formate often leaves unreacted starting material if cryogenic conditions (-78 °C) are not strictly maintained during the reaction[3].
- 2-Chloro-1,3-thiazole-5-carboxylic acid (Oxidation Impurity): The aldehyde moiety is highly susceptible to auto-oxidation. Exposure to atmospheric oxygen during isolation or prolonged storage converts the aldehyde into the corresponding carboxylic acid.
- 2-Hydroxy-1,3-thiazole-5-carbaldehyde (Hydrolysis Impurity): The 2-chloro position is highly activated for nucleophilic aromatic substitution (S<sub>N</sub>Ar) by the electron-withdrawing thiazole ring and the para-like aldehyde group. Exposure to moisture or basic conditions leads to rapid hydrolysis.
- 1,3-Thiazole-5-carbaldehyde (Dehalogenation Impurity): Formed via reductive dehalogenation, often occurring as a side reaction if trace metals or reducing agents are present.



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Fig 1. Synthetic and degradation impurity pathways for 2-Chloro-1,3-thiazole-5-carbaldehyde.

## Section 2: Objective Comparison of Reference Standard Tiers

Not all reference standards are created equal. The United States Pharmacopeia (USP) General Chapter <11> dictates strict handling and qualification requirements for standards used in official assays[5]. When selecting a standard for 2-Chloro-1,3-thiazole-5-carbaldehyde impurities, analytical scientists must balance regulatory compliance with cost and availability.

Table 1: Comparison of Reference Standard Grades for Impurity Profiling

Standard Grade	Purity Requirement	Traceability & Certification	Cost & Availability	Best Use Case
Primary (Pharmacopeial)	>99.0% (Assay by Mass Balance)	Fully traceable (e.g., USP, EP). Comprehensive CoA.	High cost; limited availability for early-stage intermediates.	Final API release testing; resolving regulatory disputes.
Secondary (Working)	>98.0%	Qualified against a Primary Standard.	Moderate cost; synthesized in-house or purchased.	Routine batch release; daily QC HPLC testing.
Custom Synthesized	>95.0% (Chromatographic)	Structural ID (NMR, MS) only. No formal mass balance.	Variable cost; high availability via custom synthesis.	Early-stage R&D; method development; peak identification.

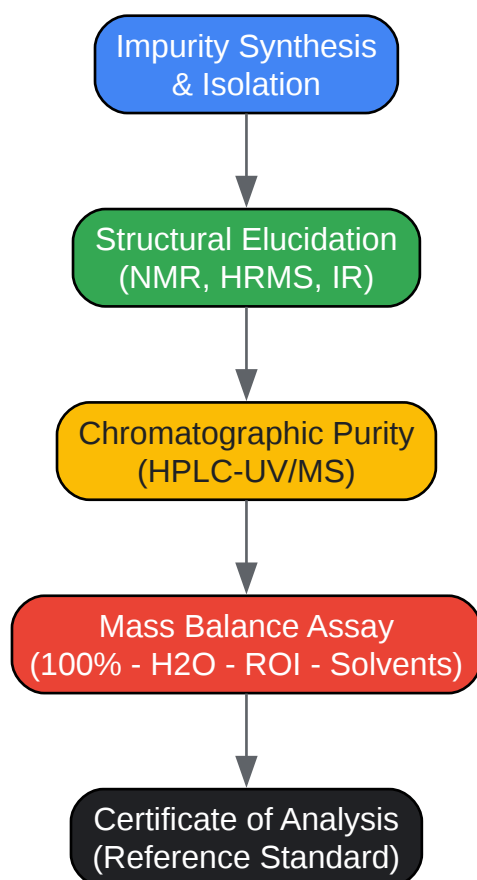
## Section 3: Self-Validating Qualification Protocol (Mass Balance Approach)

Relying solely on HPLC Area % to determine the purity of an impurity standard is a critical analytical flaw. Different impurities have different UV extinction coefficients, and HPLC-UV cannot detect inorganic salts or water. To establish a highly trustworthy Primary Reference Standard, a self-validating Mass Balance Assay must be employed[6].

Causality in Protocol Design: By subtracting orthogonal non-chromatographic data (water, solvents, inorganics) from 100%, we eliminate the bias of UV response factors, yielding an absolute true purity value.

Step-by-Step Methodology:

- Structural Elucidation: Confirm the identity of the synthesized impurity using  $^1\text{H}/^{13}\text{C}$  NMR and High-Resolution Mass Spectrometry (HRMS). Self-validation: The isotopic pattern in HRMS must strictly match the theoretical distribution for chlorine (a 3:1 ratio for  $^{35}\text{Cl}/^{37}\text{Cl}$ ).
- Chromatographic Purity (HPLC-UV): Analyze the standard using a stability-indicating HPLC method at the isosbestic point (or using a Diode Array Detector) to determine the organic purity (Area %).
- Moisture Content (Karl Fischer): Quantify trace water. Causality: 2-Chloro-1,3-thiazole-5-carbaldehyde and its derivatives can be hygroscopic; ignoring water content artificially inflates the assay value.
- Residual Solvents (GC-FID): Quantify trapped synthesis solvents (e.g., ethyl acetate, hexane)[3].
- Residue on Ignition (ROI): Combust the sample with sulfuric acid to quantify inorganic ash (e.g., lithium or sodium salts from the formylation step).
- Mass Balance Calculation: Assay % =  $[100\% - (\% \text{Water} + \% \text{Solvents} + \% \text{ROI})] \times (\text{HPLC Area \%} / 100)$



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Fig 2. Mass balance qualification workflow for primary impurity reference standards.

## Section 4: Analytical Performance & Experimental Data

To objectively compare the performance of these reference standards, they must be analyzed under a robust, stability-indicating HPLC method.

Experimental Protocol: HPLC-UV Impurity Profiling

- Column: C18, 150 mm × 4.6 mm, 3 μm particle size.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: Acetonitrile.

- Gradient: 10% B to 90% B over 20 minutes.
- Detection: UV at 254 nm.
- Causality for Mobile Phase Selection: The inclusion of 0.1% TFA is strictly required to suppress the ionization of the 2-Chloro-1,3-thiazole-5-carboxylic acid impurity. Without this ion-pairing agent, the carboxylic acid would elute as a broad, tailing peak, destroying resolution and artificially inflating the Limit of Detection (LOD).

Table 2: Experimental Chromatographic Data for 2-Chloro-1,3-thiazole-5-carbaldehyde Impurities

Compound	Relative Retention Time (RRT)	LOD (µg/mL)	LOQ (µg/mL)	UV Maxima (nm)
2-Hydroxy-1,3-thiazole-5-carbaldehyde	0.45	0.02	0.06	245, 280
2-Chloro-1,3-thiazole-5-carboxylic acid	0.68	0.05	0.15	230, 265
1,3-Thiazole-5-carbaldehyde	0.82	0.03	0.10	250
2-Chloro-1,3-thiazole-5-carbaldehyde	1.00	0.01	0.03	254
2-Chlorothiazole	1.35	0.04	0.12	240

## Conclusion

The reliable quantification of 2-Chloro-1,3-thiazole-5-carbaldehyde impurities hinges on the rigorous qualification of reference standards. While custom-synthesized standards suffice for early method development, regulatory submissions demand Primary or well-characterized Secondary standards validated via a strict mass balance approach. By understanding the

chemical causality behind impurity formation—such as oxidation and SNAr hydrolysis—analytical scientists can proactively design robust control strategies.

## References

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